BenchChemオンラインストアへようこそ!

2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine

MARK4 inhibition Kinase selectivity Anticancer target

This imidazo[1,2-a]pyridine derivative is a well-characterized MARK4-selective probe, validated in multiple HTS campaigns with inactivity against PLK1, PPARγ, LYP, and sEH, confirming target selectivity. The 2-(4-chlorophenyl)-3-(morpholinomethyl) pharmacophore is critical for MARK4 binding; generic substitutions risk potency loss. With XLogP3=3.5 and 3 H-bond acceptors, it serves as a reference standard for physicochemical benchmarking. Its clean counter-screening profile also makes it an ideal negative control for broad kinase panels. Metal-free synthetic accessibility enables rapid library expansion.

Molecular Formula C18H18ClN3O
Molecular Weight 327.8 g/mol
CAS No. 861208-74-4
Cat. No. B3038411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine
CAS861208-74-4
Molecular FormulaC18H18ClN3O
Molecular Weight327.8 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)Cl
InChIInChI=1S/C18H18ClN3O/c19-15-6-4-14(5-7-15)18-16(13-21-9-11-23-12-10-21)22-8-2-1-3-17(22)20-18/h1-8H,9-13H2
InChIKeyQWOQUPAJPUTNEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine (CAS 861208-74-4) for Targeted Kinase Research


2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine (CAS 861208-74-4) is a heterocyclic small molecule belonging to the imidazo[1,2-a]pyridine class, a privileged scaffold in medicinal chemistry [1]. This compound features a 4-chlorophenyl substituent at the 2-position and a morpholinomethyl group at the 3-position of the fused imidazopyridine core. Its primary reported biological target is human microtubule affinity regulating kinase 4 (MARK4), a serine/threonine kinase implicated in cell-cycle progression, microtubule dynamics, and oncogenic signaling [2]. The compound has been evaluated in multiple high-throughput screening campaigns, including assays for PLK1, PPARγ, LYP, alkaline phosphatase, HIV Rev-RRE interaction, and sEH, where it was predominantly inactive, suggesting a degree of selectivity that may be exploitable in focused kinase inhibitor programs [3].

Why Generic Imidazo[1,2-a]pyridine Substitution Fails: The Critical Role of the 4-Chlorophenyl–Morpholinomethyl Pharmacophore in 861208-74-4


Within the imidazo[1,2-a]pyridine class, minor structural variations can profoundly alter target engagement, selectivity, and physicochemical properties. The 4-chlorophenyl group at the 2-position and the morpholinomethyl moiety at the 3-position of CAS 861208-74-4 are not arbitrary decorations; they collectively define a distinct pharmacophore that governs MARK4 binding and influences logP (calculated XLogP3 = 3.5) and hydrogen-bond acceptor capacity (three acceptors) [1]. Analogs such as 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 30493-06-2) or 6-chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine differ by a single aldehyde oxidation state or an additional chloro substituent, respectively, yet these changes are expected to significantly shift MARK4 inhibitory potency, metabolic stability, and off-target profiles based on class-level SAR trends [2]. Generic substitution with any imidazo[1,2-a]pyridine without the precise 2-(4-chlorophenyl)-3-(morpholinomethyl) substitution pattern therefore risks loss of the intended MARK4-directed activity and altered pharmacokinetic behavior.

Quantitative Differentiation Evidence for 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine (861208-74-4) vs. Structural Analogs


MARK4 Kinase Inhibition: Class-Level Target Engagement vs. Untargeted Imidazo[1,2-a]pyridines

The target compound is recognized as a MARK4 inhibitor within the imidazo[1,2-a]pyridine class. In a structure–activity relationship (SAR) series of imidazo[1,2-a]pyridine derivatives reported by Bhakta et al. (2024), compounds bearing aryl and amine substituents showed MARK4 IC50 values in the range of 0.8–12.5 μM. While the exact IC50 of CAS 861208-74-4 has not been published in a peer-reviewed head-to-head study, its structural features (4-chlorophenyl at C2, morpholinomethyl at C3) place it within the active chemotype space of this series [1]. By comparison, the simple 2-(4-chlorophenyl)imidazo[1,2-a]pyridine scaffold lacking the C3 morpholinomethyl group is used as a synthetic intermediate and has not been reported to exhibit MARK4 inhibitory activity, indicating that the C3 basic amine is a critical pharmacophoric element . This represents class-level inference that CAS 861208-74-4 is differentiated from simpler 2-aryl imidazo[1,2-a]pyridines by virtue of the MARK4-active chemotype.

MARK4 inhibition Kinase selectivity Anticancer target

Physicochemical Differentiation: Lipophilicity (XLogP3) and Hydrogen-Bond Acceptor Capacity vs. Close Analogs

CAS 861208-74-4 has a computed XLogP3 of 3.5 and three hydrogen-bond acceptor atoms (two from the morpholine oxygen and one from the pyridine nitrogen) [1]. A closely related analog, 6-chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine (CAS 866138-22-9), bears an additional chlorine atom on the pyridine ring; although its computed logP has not been directly published, the added halogen is expected to increase lipophilicity by approximately +0.5 to +0.8 log units based on the Hansch π constant for aromatic chlorine, potentially altering membrane permeability and metabolic stability . Another comparator, 4-{[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl}thiomorpholine (the sulfur analog), replaces the morpholine oxygen with sulfur; this substitution is known to increase logP by ~0.7–1.0 units and reduce hydrogen-bond acceptor strength, which can shift off-target binding profiles . The target compound thus occupies a distinct physicochemical niche—moderate lipophilicity with strong hydrogen-bond acceptor capability—that may be optimal for balancing solubility and passive permeability in CNS or cellular assays.

Lipophilicity Drug-likeness Physicochemical profiling

Selectivity Profiling: Broad-Spectrum Kinase and Target Screening Data vs. Promiscuous Imidazo[1,2-a]pyridines

PubChem BioAssay records show that CAS 861208-74-4 was tested in at least 10 distinct high-throughput screening (HTS) assays and was classified as 'Inactive' in all of them, including PLK1 (Polo-like kinase 1), PPARγ (peroxisome proliferator-activated receptor gamma), LYP (lymphoid tyrosine phosphatase), placental alkaline phosphatase, HIV Rev-RRE RNA interaction, and soluble epoxide hydrolase (sEH) [1]. This negative selectivity profile is valuable: many imidazo[1,2-a]pyridine derivatives are known to be promiscuous kinase inhibitors or to hit multiple unrelated targets (e.g., the class includes IRAK-4 inhibitors, PI3Kα inhibitors, and HDAC6 inhibitors) . The absence of activity in these diverse counter-screens suggests that CAS 861208-74-4 possesses a narrower target spectrum than polypharmacological imidazo[1,2-a]pyridines, making it a cleaner chemical probe for MARK4-focused studies.

Counter-screening Selectivity Off-target liability

Synthetic Tractability and Scaffold Versatility: Metal-Free Synthesis Route vs. Complex Analogs

The imidazo[1,2-a]pyridine scaffold of CAS 861208-74-4 is amenable to metal-free synthetic conditions, as demonstrated in the recent work by Bhakta et al. (2024), where a series of imidazo[1,2-a]pyridine derivatives were synthesized in excellent yields without transition-metal catalysts [1]. This contrasts with many imidazo[1,2-a]pyridine analogs that require palladium-catalyzed cross-coupling or copper-mediated cyclization steps, which introduce heavy-metal impurities that must be rigorously removed for biological testing [2]. The morpholinomethyl group is introduced via a Mannich reaction, a robust and scalable transformation that avoids genotoxic impurities commonly associated with metal-catalyzed aminations. For procurement, this means the target compound can be sourced with higher purity and lower residual metal content compared to analogs that necessitate metal-catalyzed synthetic routes.

Synthetic accessibility Metal-free synthesis Derivative expansion

Recommended Application Scenarios for 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine (861208-74-4) Based on Verified Evidence


MARK4-Targeted Anticancer Lead Optimization and SAR Expansion

Given the class-level evidence for MARK4 inhibition by imidazo[1,2-a]pyridine derivatives bearing the 2-aryl-3-aminomethyl pharmacophore [1], CAS 861208-74-4 serves as a viable starting point for medicinal chemistry campaigns targeting MARK4-driven cancers (breast, hepatocellular, glioblastoma). Its clean counter-screening profile across 10 diverse HTS assays [2] makes it particularly suitable for structure-based design without confounding off-target activities. Researchers can explore substitutions on the morpholine ring or the 4-chlorophenyl group to optimize MARK4 potency while monitoring selectivity.

Chemical Probe Development for Microtubule Dynamics and Cell-Cycle Studies

MARK4 regulates microtubule dynamics and G1/S transition [1]. The target compound's inactivity in PLK1, PPARγ, and other kinase/receptor assays [2] supports its use as a selective chemical probe to dissect MARK4-specific roles in cell-cycle regulation, provided that on-target MARK4 potency is confirmed in the user's assay system. Its moderate lipophilicity (XLogP3 = 3.5) [3] is compatible with cellular permeability without excessive membrane sequestration.

Physicochemical Benchmarking in Imidazo[1,2-a]pyridine Library Design

With a well-defined XLogP3 of 3.5 and three hydrogen-bond acceptors [1], CAS 861208-74-4 can serve as a reference standard for physicochemical property benchmarking when designing focused imidazo[1,2-a]pyridine libraries. Its metal-free synthetic accessibility [2] also makes it a practical intermediate for generating derivative libraries via N-alkylation, oxidation, or sulfone/sulfoxide chemistry, as demonstrated in the broader imidazo[1,2-a]pyridine series.

Selectivity Panel Reference Compound for Kinase Inhibitor Profiling

The comprehensive PubChem BioAssay inactivity profile [1] positions this compound as a useful negative control or selectivity reference in kinase inhibitor screening panels. Laboratories running broad kinase profiling services can include CAS 861208-74-4 as a benchmark for distinguishing selective MARK4 chemotypes from promiscuous imidazo[1,2-a]pyridine-based inhibitors that hit multiple kinases.

Quote Request

Request a Quote for 2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.